molecular formula C13H16N2O2S B11990106 butyl (1H-benzimidazol-2-ylsulfanyl)acetate

butyl (1H-benzimidazol-2-ylsulfanyl)acetate

Cat. No.: B11990106
M. Wt: 264.35 g/mol
InChI Key: DCOXFQIIDWEACL-UHFFFAOYSA-N
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Description

Butyl (1H-benzimidazol-2-ylsulfanyl)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (1H-benzimidazol-2-ylsulfanyl)acetate typically involves the reaction of 1H-benzimidazole-2-thiol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl (1H-benzimidazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl (1H-benzimidazol-2-ylsulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl (1H-benzimidazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The sulfur atom in the compound can also form covalent bonds with target proteins, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1H-benzimidazol-2-ylsulfanyl)acetate
  • Methyl (1H-benzimidazol-2-ylsulfanyl)acetate
  • Propyl (1H-benzimidazol-2-ylsulfanyl)acetate

Uniqueness

Butyl (1H-benzimidazol-2-ylsulfanyl)acetate is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and propyl analogs, the butyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

butyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C13H16N2O2S/c1-2-3-8-17-12(16)9-18-13-14-10-6-4-5-7-11(10)15-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

DCOXFQIIDWEACL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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